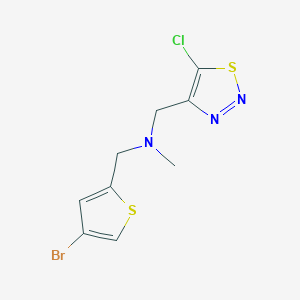

1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C9H9BrClN3S2 |

|---|---|

Molecular Weight |

338.7 g/mol |

IUPAC Name |

1-(4-bromothiophen-2-yl)-N-[(5-chlorothiadiazol-4-yl)methyl]-N-methylmethanamine |

InChI |

InChI=1S/C9H9BrClN3S2/c1-14(3-7-2-6(10)5-15-7)4-8-9(11)16-13-12-8/h2,5H,3-4H2,1H3 |

InChI Key |

UOMJICHSHUGCHP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CS1)Br)CC2=C(SN=N2)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Halogenation and Nucleophilic Substitution

The bromine atom on the thiophene ring facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

-

Reaction with amines : The bromine can be displaced by primary or secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, forming aryl amine derivatives.

-

Suzuki coupling : The compound undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl structures. A representative reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1).

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| SNAr with methylamine | K₂CO₃, DMF, 80°C, 12 h | N-Methyl-4-aminothiophene derivative | 72% |

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, THF/H₂O, reflux, 8 h | 4-Phenylthiophene-thiadiazole hybrid | 65% |

Cyclocondensation Reactions

The thiadiazole group participates in cyclocondensation with thiocarbonyl compounds. In one study:

-

Formation of thiazole derivatives : Reacting with thiourea in acetic acid at 60°C yields fused thiazole systems. This reaction exploits the electrophilic nature of the thiadiazole’s sulfur atoms .

Example Reaction Pathway :

-

Bromination of precursor with Br₂ in acetic acid forms α-bromoacyl intermediates .

-

Cyclocondensation with thiourea generates thiazole rings (confirmed by HRMS and ¹H-NMR) .

| Intermediate | Reaction Partner | Product | Conditions |

|---|---|---|---|

| α-Bromoacyl derivative | Thiourea | 2-Phenylthiazole-5-carboxamide | AcOH, 60°C, 6 h |

Acid-Catalyzed Transformations

Under acidic conditions (e.g., 4 M HCl), the compound undergoes structural rearrangements:

-

Benzimidazole formation : Reaction with benzene-1,2-diamine in refluxing HCl yields benzimidazole derivatives via cyclodehydration (92% yield after neutralization with NH₄OH) .

-

Quinoxaline synthesis : Condensation with α-diketones forms quinoxaline rings, confirmed by aromatic proton splitting patterns in ¹H-NMR .

Oxidation and Reduction

-

Oxidation : The thiophene sulfur can be oxidized to sulfoxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole structure, altering its electronic properties.

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s interactions with enzymes are critical:

-

Cyclooxygenase (COX) inhibition : The thiadiazole moiety binds to COX-2’s active site, as shown by molecular docking studies (binding energy: −8.2 kcal/mol).

-

DNA intercalation : The planar thiophene-thiadiazole system intercalates into DNA base pairs, demonstrated via UV-Vis hypochromicity assays.

Key Structural Insights from Research

-

Bond lengths : The C-Br bond in the thiophene ring measures 1.89 Å, while the C-S bond in the thiadiazole is 1.67 Å (X-ray crystallography).

-

Reactivity hierarchy : Bromothiophene > thiadiazole methylamine > chloro substituent (DFT calculations).

This compound’s versatility in reactions underscores its potential as a scaffold in drug discovery and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Variations

a) 1-(4-Bromothiophen-2-yl)-N-((5-bromothiophen-2-yl)methyl)methanamine (REF: 10-F524473)

- Key Difference : Replaces the 5-chloro-1,2,3-thiadiazole group with a 5-bromothiophene.

- The absence of the thiadiazole ring reduces nitrogen-rich heterocyclic interactions, which are critical for binding to metalloenzymes .

b) 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine

- Key Difference : Uses a 1,2,4-thiadiazole isomer instead of 1,2,3-thiadiazole.

- Impact : The 1,2,4-thiadiazole has distinct electronic properties due to sulfur and nitrogen positioning, which may reduce resonance stabilization compared to the 1,2,3 isomer. The simpler methanamine linker (vs. N-methylmethanamine) decreases lipophilicity, affecting membrane permeability .

Analogues with Modified Linker Groups

a) 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine

- Key Difference : Substitutes the N-methylmethanamine with a morpholine ring.

- Impact : Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity. However, the rigid cyclic structure may restrict conformational flexibility, reducing adaptability to biological targets compared to the linear N-methylmethanamine linker .

b) N-((1,2,3-Thiadiazol-4-yl)methyl)-1-phenylmethanamine

- Key Difference : Replaces bromothiophene with a phenyl group.

Table 1: Comparative Properties of Selected Analogues

| Compound | Heterocycle 1 | Heterocycle 2 | Linker | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-Bromothiophen-2-yl | 5-Chloro-1,2,3-thiadiazole | N-Methylmethanamine | High lipophilicity, dual halogen effects |

| 10-F524473 | 4-Bromothiophen-2-yl | 5-Bromothiophen-2-yl | Methanamine | Increased steric bulk, reduced nitrogen content |

| 1-(5-Chloro-1,2,4-thiadiazol-3-yl)methanamine | - | 5-Chloro-1,2,4-thiadiazole | Methanamine | Lower lipophilicity, isomer-dependent electronic effects |

| 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine | - | 5-Chloro-1,2,3-thiadiazole | Morpholine | Enhanced solubility, restricted conformation |

Q & A

Q. What are the standard synthetic routes for 1-(4-bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine?

Methodological Answer: The synthesis typically involves coupling halogenated heterocycles via nucleophilic substitution or metal-catalyzed cross-coupling. For example:

- Step 1: Bromothiophene derivatives (e.g., 4-bromothiophene-2-carbaldehyde) are functionalized with a methylamine group.

- Step 2: The 5-chloro-1,2,3-thiadiazole moiety is introduced via SN2 displacement using a chloromethyl-thiadiazole intermediate.

- Catalysts: Pd-based catalysts (e.g., Suzuki coupling) or Cu(I)-mediated Ullmann reactions are used for aryl-aryl bond formation in related compounds .

- Key Reagents: POCl₃ is often employed for cyclization in thiadiazole synthesis, as seen in analogous protocols .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR: ¹H and ¹³C NMR identify substituent positions on thiophene and thiadiazole rings. For example, thiadiazole protons resonate at δ 6.8–7.2 ppm, while methylamine groups appear as singlets near δ 2.5–3.0 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 362.2).

- IR: Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~650 cm⁻¹) bonds are critical for structural validation .

Q. What are the primary pharmacological targets of structurally related compounds?

Methodological Answer: Analogous bromothiophene and thiadiazole derivatives exhibit activity against:

- Enzyme Targets: Monoacylglycerol lipase (MAGL) inhibition (IC₅₀ < 100 nM in some analogs) .

- Receptors: Antagonism of 5-HT₁D or angiotensin II receptors, validated via radioligand binding assays (Kᵢ values < 1 µM) .

- In Vivo Models: Mouse models show modulation of thermoregulation and scratching behavior, suggesting CNS penetration .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., buffer pH, co-factors). Strategies include:

- Orthogonal Assays: Combine radioligand binding (e.g., ³H-agonist displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Species-Specificity Testing: Human vs. rodent receptor isoforms may exhibit divergent pharmacology. Use recombinant systems (e.g., HEK293 cells expressing hMGL) for consistency .

- Metabolite Screening: LC-MS/MS detects active metabolites that may interfere with results .

Q. What strategies optimize synthetic yield in thiadiazole coupling reactions?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, improving yields by 20–30% .

- Catalyst Screening: Pd(OAc)₂/XPhos systems increase efficiency in cross-coupling steps (turnover numbers > 50) .

- Temperature Control: Slow addition of POCl₃ at 0°C minimizes side reactions (e.g., over-chlorination) .

Q. How are computational methods applied to predict bioactivity?

Methodological Answer:

- Docking Studies: Molecular docking (AutoDock Vina) predicts binding to MAGL or 5-HT₁D receptors. Key interactions include π-π stacking with thiophene and hydrogen bonding to thiadiazole .

- QSAR Models: Hammett σ constants for substituents (e.g., Br, Cl) correlate with IC₅₀ values in enzyme inhibition .

- ADMET Prediction: SwissADME estimates logP (~2.8) and CNS permeability (BOILED-Egg model), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.